Diethylamine hydrogen sulfite

Description

Direct Synthesis Approaches and Optimization Strategies

The direct synthesis of diethylamine (B46881) hydrogen sulfite (B76179) typically involves the reaction of diethylamine, a secondary amine, with sulfur dioxide or a source of sulfite ions. afinitica.comdtu.dk Diethylamine acts as a base to neutralize sulfurous acid (formed from sulfur dioxide and water), leading to the formation of the corresponding salt.

The reaction can be represented as: (CH₃CH₂)₂NH + H₂SO₃ → [(CH₃CH₂)₂NH₂]⁺[HSO₃]⁻

Optimization of this synthesis often involves controlling parameters such as temperature, solvent, and the stoichiometry of the reactants. For instance, in related amine-sulfur dioxide reactions, the choice of solvent can significantly influence the reaction outcome. cdnsciencepub.com In the synthesis of primary thioamides using sodium hydrogen sulfide (B99878) and diethylamine hydrochloride, the solvent system (e.g., DMF or a 1,4-dioxane/water mixture) and temperature (e.g., 55°C) are crucial for achieving high yields. tandfonline.com While not a direct synthesis of diethylamine hydrogen sulfite, this demonstrates the importance of reaction conditions in similar systems.

Furthermore, automated optimization systems have been employed in related amine reactions, such as the synthesis of lidocaine (B1675312) from diethylamine. These systems can rapidly identify optimal conditions for temperature, residence time, and reactant equivalents to maximize yield. nih.gov Such technology could foreseeably be applied to optimize the synthesis of this compound.

The reaction of diethylamine with hydrogen sulfide is also relevant, as it is used to remove hydrogen sulfide from natural gas. This acid-base reaction further illustrates the tendency of diethylamine to react with acidic sulfur compounds.

Mechanistic Investigations of Formation from Diethylamine and Sulfur Dioxide/Sulfites

The formation of this compound proceeds through a Lewis acid-base interaction. afinitica.com Diethylamine, with its lone pair of electrons on the nitrogen atom, acts as a Lewis base, donating electron density to the electron-deficient sulfur atom in sulfur dioxide (a Lewis acid). afinitica.com

In the presence of water, sulfur dioxide forms sulfurous acid (H₂SO₃). The mechanism then involves a proton transfer from the sulfurous acid to the more basic diethylamine. This acid-base reaction is typically exothermic.

Studies on the atmospheric reaction of dimethylamine (B145610) (a related amine) with sulfur dioxide and water vapor show that the amine can promote the hydrolysis of SO₂, making the reaction exothermic and kinetically favorable. unl.edursc.org This leads to the formation of a bisulfite salt, analogous to this compound. unl.edursc.org This suggests a similar amine-promoted mechanism for the formation of this compound. The initial step is the formation of a charge-transfer complex between the amine and sulfur dioxide. afinitica.com

Investigations into the reactions of other amines with sulfur dioxide have proposed the formation of aminosulfonic acids as intermediates or final products, depending on the reaction conditions and the structure of the amine. ua.edu However, for simple secondary amines like diethylamine, the primary product under typical aqueous conditions is the hydrogen sulfite salt.

Thermodynamic and Kinetic Considerations in Salt Formation

The formation of this compound is a thermodynamically favorable process, driven by the exothermic nature of the acid-base neutralization reaction. The reaction between amines and acidic gases like hydrogen sulfide or sulfur dioxide is generally spontaneous. chemmethod.com

Quantum chemical calculations on the reaction of diethylamine with various protic acids, including sulfuric acid, indicate the formation of ion pairs held together by strong hydrogen bonds. researchgate.net The interaction leads to proton transfer from the acid to the amine, forming a stable salt. researchgate.net These calculations provide insight into the energetic stability of the resulting diethylammonium (B1227033) cation and hydrogen sulfite anion pair.

The kinetics of the reaction between amines and sulfur compounds are often fast. For example, the reaction of monoethanolamine (MEA) and diethanolamine (B148213) (DEA) with H₂S is rapid. chemmethod.com The rate of reaction is influenced by factors such as temperature, pH, and the concentrations of the reactants. aau.dkaidic.it In the case of MEA-triazine scavenging H₂S, the reaction is first order with respect to both the protonated scavenger and the hydrosulfide (B80085) ion (HS⁻). aau.dk A similar kinetic dependency would be expected for the reaction of diethylamine with sulfurous acid.

Kinetic studies of the reaction between dimethylamine, SO₂, and water vapor indicate that the rate can be competitive with other significant atmospheric reactions, especially under conditions of high humidity and pollution. unl.edursc.org This highlights the kinetic feasibility of the formation of such amine-sulfite adducts.

Exploration of Green Chemistry Principles in Synthesis

The synthesis of this compound can be evaluated through the lens of green chemistry principles. The direct reaction of diethylamine with sulfur dioxide and water is, in itself, an atom-economical process, as all the atoms of the reactants are incorporated into the final product.

The use of water as a solvent is a key green aspect, avoiding the need for more hazardous organic solvents. royalsocietypublishing.org Many amine-based reactions are now being designed to be carried out in aqueous media.

The development of recyclable catalytic systems, although not directly applicable to this simple salt formation, is a broader green chemistry strategy that influences the synthesis of related compounds. royalsocietypublishing.org The focus on minimizing waste and avoiding hazardous substances are central tenets of green chemistry that can guide the selection of reactants and reaction conditions for the synthesis of this compound. royalsocietypublishing.org For instance, using sodium hydrogen sulfide in place of gaseous hydrogen sulfide for the synthesis of thioamides is considered a greener alternative due to easier handling and stoichiometry control. tandfonline.com

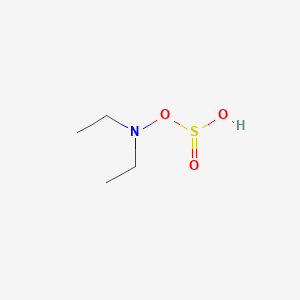

Structure

3D Structure

Properties

CAS No. |

71277-80-0 |

|---|---|

Molecular Formula |

C4H11NO3S |

Molecular Weight |

153.2 g/mol |

IUPAC Name |

diethylamino hydrogen sulfite |

InChI |

InChI=1S/C4H11NO3S/c1-3-5(4-2)8-9(6)7/h3-4H2,1-2H3,(H,6,7) |

InChI Key |

JQVWVIAMWUMQBJ-UHFFFAOYSA-N |

SMILES |

CCN(CC)OS(=O)O |

Canonical SMILES |

CCN(CC)OS(=O)O |

Synonyms |

diethylamine hydrogen sulfite N-ethyl-N-(sulfinooxy)ethylamine |

Origin of Product |

United States |

Data Tables

Table 1: Reaction Parameters for Related Amine-Sulfur Compound Syntheses

| Reactants | Product Type | Solvent | Temperature | Key Findings | Reference |

| Nitriles, Sodium hydrogen sulfide (B99878), Diethylamine (B46881) hydrochloride | Primary thioamides | DMF or 1,4-dioxane/water | 55°C | High yields, avoids gaseous H₂S. | tandfonline.com |

| Diethylamine, Chloroacetamide | Lidocaine (B1675312) | N/A (Flow synthesis) | 99°C | Automated optimization achieved 98% yield. | nih.gov |

| Dimethylamine (B145610), Sulfur dioxide, Water | Dimethylammonium bisulfite | Gas phase (atmospheric) | Ambient | Amine promotes hydrolysis of SO₂. | unl.edursc.org |

| Strychnine N-oxide, Sulfur dioxide | Substituted sulfamic acid | Benzene, then water | Boiling water | Rearrangement occurs via a free-radical mechanism. | cdnsciencepub.comresearchgate.net |

Table 2: Thermodynamic and Kinetic Data for Related Reactions

| Reaction | System | Parameter | Value/Observation | Reference |

| Diethylamine + Protic Acids | Quantum Chemical Calculation | Interaction | Forms stable ion pairs with strong H-bonds. | researchgate.net |

| MEA-triazine + H₂S | Aqueous solution | Reaction Order | First order in protonated scavenger and HS⁻. | aau.dk |

| MEA-triazine + H₂S | Aqueous solution | Activation Energy (1st step) | 68 kJ mol⁻¹ | aau.dk |

| MEA-triazine + H₂S | Aqueous solution | Activation Energy (2nd step) | 57 kJ mol⁻¹ | aau.dk |

| Dimethylamine + SO₂ + H₂O | Atmospheric simulation | Reaction Rate | Competitive with SO₂ oxidation by OH radical at high humidity. | unl.edursc.org |

Advanced Structural and Spectroscopic Characterization

In-depth Spectroscopic Analysis for Ionic and Covalent Bonding Characterization

Spectroscopic methods are essential for elucidating the structure of diethylamine (B46881) hydrogen sulfite (B76179), providing insight into its electronic and vibrational states in both solution and solid forms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of magnetically active nuclei.

For the diethylammonium (B1227033) cation in a deuterated solvent like D₂O, the ¹H NMR spectrum is expected to show two main signals. The methylene (B1212753) protons (-CH₂-) would appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) would present as a triplet, coupled to the methylene protons. The chemical shifts are influenced by the positively charged nitrogen atom, which deshields adjacent protons. The two protons on the nitrogen (N-H) would likely exchange with the D₂O solvent, potentially rendering them unobservable or appearing as a broad singlet.

The ¹³C NMR spectrum would similarly display two distinct signals for the ethyl groups, with the methylene carbon appearing further downfield than the methyl carbon due to its proximity to the electron-withdrawing nitrogen center.

In a solid-state environment, techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) NMR would be necessary to obtain high-resolution spectra. chemsrc.com Solid-state NMR could provide information on the crystalline packing and intermolecular interactions. The ¹⁵N NMR spectrum, though challenging due to low natural abundance and sensitivity, could offer direct insight into the electronic environment of the nitrogen atom and its involvement in hydrogen bonding. It is important to note that the ¹⁴N nucleus, with its quadrupole moment, would likely result in broad signals, making ¹⁵N enrichment preferable for detailed studies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Diethylammonium Cation in Solution

| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern |

|---|---|---|---|

| ¹H | -CH₃ | ~1.3 | Triplet (t) |

| ¹H | -CH₂- | ~3.1 | Quartet (q) |

| ¹H | -NH₂⁺- | Variable, broad | Singlet (s) or unobserved |

| ¹³C | -CH₃ | ~11 | N/A |

| ¹³C | -CH₂- | ~45 | N/A |

Note: Values are estimates based on data for diethylamine and general substituent effects.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule and is highly sensitive to functional groups and intermolecular forces like hydrogen bonding.

For diethylamine hydrogen sulfite, the spectra would be a superposition of the vibrational modes of the diethylammonium cation and the hydrogen sulfite anion.

Diethylammonium Cation: Key vibrations include N-H stretching bands, which are expected to be broad and shifted to lower frequencies (around 3200-2800 cm⁻¹) due to strong hydrogen bonding with the hydrogen sulfite anion. C-H stretching vibrations of the ethyl groups would appear just below 3000 cm⁻¹. Bending modes for N-H and C-H groups would be present in the fingerprint region (below 1600 cm⁻¹). sigmaaldrich.com

Hydrogen Sulfite Anion: The HSO₃⁻ anion has C₃ᵥ symmetry. Its characteristic vibrations include a symmetric S-O stretch (strong in Raman, ~1030 cm⁻¹), an asymmetric S-O stretch (strong in IR, ~1200 cm⁻¹), and O-S-O bending modes (~600-500 cm⁻¹). An S-OH stretching mode would also be present. The positions of these bands can be influenced by the strength of hydrogen bonding interactions within the crystal lattice.

The combination of IR and Raman spectroscopy is powerful because some modes that are weak or inactive in IR may be strong in Raman, and vice versa, providing a more complete vibrational picture.

Table 2: Predicted Principal Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Assignment | Ion | Notes |

|---|---|---|---|

| ~3200-2800 | N-H Stretching | Diethylammonium | Broad, indicates strong H-bonding |

| ~2980-2850 | C-H Stretching | Diethylammonium | Aliphatic stretches |

| ~1620 | N-H Bending | Diethylammonium | |

| ~1470 | C-H Bending | Diethylammonium | Scissoring and bending |

| ~1200 | S=O Asymmetric Stretch | Hydrogen Sulfite | Strong in IR |

| ~1030 | S=O Symmetric Stretch | Hydrogen Sulfite | Strong in Raman |

| ~800-900 | S-OH Stretch | Hydrogen Sulfite | |

| ~600-500 | O-S-O Bending | Hydrogen Sulfite |

Note: These are approximate frequency ranges based on known group frequencies.

Mass spectrometry of an ionic salt like this compound using a soft ionization technique such as Electrospray Ionization (ESI) would primarily characterize the cation. In positive-ion mode, the base peak would correspond to the diethylammonium cation, [(CH₃CH₂)₂NH₂]⁺, with a mass-to-charge ratio (m/z) of 74.1.

Further analysis using tandem mass spectrometry (MS/MS) would involve fragmentation of this cation. The primary fragmentation pathway for the diethylammonium ion is alpha-cleavage, involving the loss of a methyl radical (•CH₃) to produce a stable iminium ion fragment at m/z 58.1. science.gov Another common fragmentation is the loss of a hydrogen radical to yield an ion at m/z 72.1. science.gov The analysis confirms the structure of the organic cation component of the salt. The hydrogen sulfite anion would be observed in negative-ion mode at m/z 81.0.

Table 3: Predicted Mass Spectrometry Fragments for the Diethylammonium Cation

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 74.1 | Diethylammonium Cation | [C₄H₁₂N]⁺ | Parent ion in positive-mode ESI |

| 72.1 | [M-H]⁺ | [C₄H₁₀N]⁺ | Loss of a hydrogen radical |

| 58.1 | Iminium Ion | [C₃H₈N]⁺ | Alpha-cleavage: Loss of a methyl radical (•CH₃) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Ionic Interaction Analysis

X-ray Diffraction Studies for Solid-State Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. No published crystal structure for this compound is currently available.

A single-crystal XRD analysis would provide precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions. For this compound, this technique would definitively map the hydrogen bonding network between the N-H groups of the diethylammonium cation and the oxygen atoms of the hydrogen sulfite anion. This network is the primary force governing the crystal packing. The analysis would reveal the crystal system, space group, and unit cell dimensions, offering a complete picture of the solid-state architecture.

Table 4: Crystallographic Data Obtainable from Single Crystal XRD

| Parameter | Description | Expected Information for this compound |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Not Published |

| Space Group | The description of the symmetry of the crystal. | Not Published |

| a, b, c (Å) | The dimensions of the unit cell. | Not Published |

| α, β, γ (°) | The angles of the unit cell. | Not Published |

| V (ų) | The volume of the unit cell. | Not Published |

| Z | The number of formula units per unit cell. | Not Published |

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline or powdered solid. It provides a characteristic diffraction pattern, or "fingerprint," that is unique to a specific crystalline phase. While not providing the atomic-level detail of a single-crystal study, PXRD is crucial for phase identification, purity assessment, and can be used to determine unit cell parameters if the crystal system is known. A PXRD pattern for a bulk sample of this compound would consist of a series of peaks at specific 2θ angles, with the position and intensity of each peak corresponding to a set of crystal lattice planes (identified by Miller indices).

Table 5: Data derivable from Powder X-ray Diffraction

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

|---|---|---|---|

| Not Published | Not Published | Not Published | Not Published |

Note: This table represents the type of data that would be generated from a PXRD experiment.

Single Crystal X-ray Diffraction

Advanced Analytical Chromatography Techniques for Purity and Compositional Analysis

The purity and composition of this compound are critical parameters, particularly as the hydrogen sulfite ion is known to be susceptible to oxidation and disproportionation. tandfonline.com Advanced chromatographic techniques are essential for quantifying the primary ions, identifying potential impurities (such as unreacted diethylamine), and detecting degradation products (like sulfate (B86663), thiosulfate (B1220275), and dithionate). tandfonline.com

Ion Chromatography (IC)

Ion chromatography is a powerful technique for the simultaneous or separate analysis of the diethylammonium cation and the hydrogen sulfite anion. Given the compound is a salt, two distinct IC methods are typically employed.

Cation-Exchange Chromatography: This method is used to quantify the diethylammonium cation. The separation is based on the affinity of the cation for the negatively charged stationary phase. A common approach involves using a cation-exchange column with an acidic eluent, followed by conductivity detection. For enhanced sensitivity and selectivity, coupling the IC system with a mass spectrometer (IC-MS) is a state-of-the-art approach. metrohm.com

Anion-Exchange Chromatography: This is used for the analysis of the hydrogen sulfite anion and its potential anionic degradation products. A challenge in sulfite analysis is its instability. tandfonline.com Therefore, sample preparation and analysis must be performed promptly. Anion-exchange columns are used with a carbonate or hydroxide (B78521) eluent. Detection can be achieved through suppressed conductivity, UV detection (as sulfite absorbs UV light), or amperometric detection, which offers high sensitivity for electroactive species like sulfite. metrohm.comthermofisher.com IC can effectively separate hydrogen sulfite from common degradation products like sulfate and thiosulfate. tandfonline.com

Table 1: Illustrative Ion Chromatography Parameters for Component Analysis

| Parameter | Cation Analysis (Diethylammonium) | Anion Analysis (Hydrogen Sulfite) |

| Technique | Cation-Exchange Chromatography | Anion-Exchange Chromatography |

| Column | e.g., Metrosep C 4 or similar | e.g., Metrosep A Supp or similar |

| Eluent | Acidic (e.g., Methanesulfonic acid) | Alkaline (e.g., Sodium Bicarbonate/Carbonate) |

| Detection | Suppressed Conductivity, IC-MS | Suppressed Conductivity, Amperometric, UV/VIS |

| Analytes | Diethylammonium [(CH₃CH₂)₂NH₂]⁺ | Hydrogen Sulfite [HSO₃]⁻, Sulfate [SO₄]²⁻, Thiosulfate [S₂O₃]²⁻ |

This table is illustrative of typical starting conditions and may require optimization.

Gas Chromatography (GC)

Gas chromatography, particularly with a headspace sampler (HS-GC), is the preferred method for analyzing volatile impurities, such as residual free diethylamine. eurasianjournals.com Diethylamine can be present in the compound due to incomplete reaction or dissociation. The analysis involves dissolving the sample in a suitable solvent (like DMSO) within a sealed headspace vial, heating it to partition the volatile amine into the gas phase, and then injecting the gas phase into the GC. eurasianjournals.comresearchgate.net

This technique is highly specific and sensitive for volatile amines and avoids the injection of the non-volatile salt matrix onto the GC column. eurasianjournals.com

Table 2: Typical Headspace-Gas Chromatography (HS-GC) Conditions for Diethylamine Analysis

| Parameter | Condition | Reference |

| Column | DB-624 or HP-5MS | eurasianjournals.comdissertationtopic.net |

| Carrier Gas | Nitrogen or Helium | eurasianjournals.comdissertationtopic.net |

| Injector Temperature | 200-220 °C | eurasianjournals.com |

| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | eurasianjournals.comresearchgate.net |

| Headspace Equilibration Temp | 80 °C | researchgate.netdissertationtopic.net |

| Headspace Equilibration Time | 30 min | researchgate.netdissertationtopic.net |

This table represents typical parameters found in the literature for the analysis of diethylamine. eurasianjournals.comresearchgate.netdissertationtopic.net

Microscopic and Morphological Characterization

Microscopic and morphological characterization provides crucial information about the solid-state properties of this compound, such as its crystal structure, particle size, and surface topography. These characteristics are fundamental to understanding the material's physical properties and stability. While specific morphological studies on this compound are not widely available in the reviewed literature, the following techniques represent the standard approach for such an analysis.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and particle shape of the solid compound. The technique provides high-resolution images that can reveal details about the size distribution, degree of aggregation, and surface texture of the crystalline or amorphous powder. In related compounds like diethylamine hydrogen sulfate, SEM has been used to study the homogeneity of membranes in which the salt is incorporated. csic.es

Transmission Electron Microscopy (TEM)

TEM offers higher magnification than SEM and is used to investigate the internal structure of the material. It can be used to identify crystal lattice fringes, defects, and the presence of different phases within a single particle, providing insight into the material's crystallinity at the nanoscale. mdpi.com

X-ray Diffraction (XRD)

XRD is the primary technique for determining the crystal structure of a solid material. By analyzing the diffraction pattern of X-rays scattered by the sample, one can determine the arrangement of atoms within the crystal lattice, the unit cell dimensions, and the crystalline phase. This analysis would definitively confirm whether this compound forms a stable, ordered crystal structure and provide the basis for understanding its macroscopic properties. For related materials, XRD has been used to confirm the formation of desired crystalline phases. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the diethylammonium (B1227033) and hydrogen sulfite (B76179) ions and their interactions.

Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometries and electronic properties of molecules and ionic pairs. acs.org Studies on systems involving the interaction of diethylamine (B46881) with protic acids, such as sulfuric acid, have utilized DFT methods like B3LYP, often augmented with dispersion corrections (e.g., GD3) and extensive basis sets like 6-31++G(d,p), to accurately model the resulting structures. researchgate.net

For diethylamine hydrogen sulfite, these calculations confirm its nature as a salt, composed of a diethylammonium cation, [(CH₃CH₂)₂NH₂]⁺, and a hydrogen sulfite anion, [HSO₃]⁻. The optimization process seeks the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. The results from such calculations demonstrate that the interaction between diethylamine and the acid leads to the formation of hydrogen-bonded ion pairs. researchgate.net The geometry is stabilized by a primary hydrogen bond between the ammonium (B1175870) proton (N-H) of the cation and an oxygen atom of the anion.

Table 4.1: Representative Geometric Parameters from DFT Calculations Note: The following data is illustrative of typical values obtained from DFT calculations on similar ionic and molecular structures, as specific optimized geometry data for this compound was not available in the searched literature. scispace.comresearchgate.net

| Parameter | Species | Typical Value |

|---|---|---|

| N-C Bond Length | Diethylammonium | ~1.47 Å |

| N-H Bond Length | Diethylammonium | ~1.03 Å |

| S-O Bond Length | Hydrogen Sulfite | ~1.48 Å (double bond character) |

| S-OH Bond Length | Hydrogen Sulfite | ~1.58 Å (single bond character) |

| C-N-C Angle | Diethylammonium | ~114° |

| O-S-O Angle | Hydrogen Sulfite | ~110° |

While DFT is a workhorse for geometry optimization, ab initio methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), provide higher accuracy for calculating energies and other electronic properties, albeit at a greater computational expense. wavefun.comnih.govsemanticscholar.org These high-level calculations are crucial for benchmarking DFT results and for obtaining precise values for interaction energies, proton affinities, and bond dissociation energies. nih.gov

For this compound, ab initio calculations can be used to:

Refine Interaction Energies: Determine the precise strength of the hydrogen bond between the diethylammonium cation and the hydrogen sulfite anion. semanticscholar.org

Predict Proton Affinity: Calculate the gas-phase proton affinity of diethylamine, which provides insight into the favorability of the proton transfer from sulfurous acid to the amine. chemrxiv.org

Analyze Electron Correlation: Accurately account for electron correlation effects, which are important for describing non-covalent interactions like the hydrogen bonds and weaker van der Waals forces that stabilize the ionic pair. researchgate.net

Density Functional Theory (DFT) for Molecular and Ionic Geometry Optimization

Molecular Dynamics Simulations of this compound in Various Phases

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing a bridge between the static picture from quantum calculations and the macroscopic properties of the material. nih.gov

In the condensed phase (liquid or solid), this compound is characterized by a network of intermolecular interactions. MD simulations, using force fields derived from or validated by quantum chemical calculations, can model the dynamics of these interactions. nih.govumn.edu

The primary interactions are the strong, charge-assisted hydrogen bonds between the N-H group of the diethylammonium cation and the oxygen atoms of the hydrogen sulfite anion. researchgate.netresearchgate.net Additionally, the anion itself contains a hydroxyl group (O-H) that can act as a hydrogen bond donor. This leads to a complex and dynamic hydrogen-bonding network. Quantitative analysis of these bonds can be performed using tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis on snapshots from the MD trajectory. researchgate.net

Table 4.2: Principal Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Strong Hydrogen Bond | (CH₃CH₂)₂NH₂⁺ | ⁻O-SO(OH) | The primary electrostatic and hydrogen bonding interaction stabilizing the ion pair. researchgate.netlibretexts.org |

| Hydrogen Bond | HSO₃⁻ | HSO₃⁻ | Interactions between anions, forming chains or clusters. chemguide.co.uk |

| Weak Hydrogen Bond | C-H (from ethyl groups) | O (from HSO₃⁻) | Weaker, secondary interactions that contribute to the overall crystal lattice or liquid structure. |

| van der Waals Forces | Ethyl groups | Ethyl groups | Hydrophobic interactions between the alkyl chains of the cations. |

When dissolved in a solvent such as water, the dynamics of the system become more complex. MD simulations are invaluable for studying the solvation process. acs.org They can reveal how solvent molecules arrange around the diethylammonium cation and the hydrogen sulfite anion and the dynamics of these solvation shells. nih.govacs.org

In an aqueous solution, there is a competition between the inter-ionic hydrogen bonds and the hydrogen bonds formed between the ions and water molecules. mdpi.comscience.gov

The [HSO₃]⁻ anion will be solvated by water molecules, forming hydrogen bonds with the hydrogen atoms of water.

The [(CH₃CH₂)₂NH₂]⁺ cation will interact with the lone pairs of water's oxygen atoms.

The hydrophobic ethyl groups on the cation will influence the local water structure, potentially leading to hydrophobic aggregation effects in concentrated solutions. acs.org

Simulations can calculate properties like the radial distribution function (RDF) to show the probability of finding a solvent molecule at a certain distance from the ion, and the residence time of solvent molecules in the first solvation shell. chemrxiv.orgacs.org

Intermolecular Interactions and Hydrogen Bonding Networks

Prediction of Reaction Pathways and Transition States for Formation and Decomposition

Computational chemistry can be used to map out the potential energy surfaces for chemical reactions, identifying transition states and calculating activation barriers.

Formation: The formation of this compound is an acid-base reaction. In an aqueous environment, this involves the reaction of diethylamine with sulfur dioxide (which forms sulfurous acid, H₂SO₃, in water). The key step is the proton transfer from the acid to the amine. Quantum chemical calculations can model this process, determining the energy barrier for the proton transfer and confirming that the formation of the diethylammonium hydrogen sulfite ion pair is thermodynamically favorable. mdpi.com

Decomposition: The decomposition of this compound can follow several pathways. The most straightforward is the reverse of the formation reaction, particularly upon heating, yielding diethylamine and sulfur dioxide gas. awt.org

However, more complex decomposition mechanisms may occur under different conditions. For instance, in the presence of oxidants or at very high temperatures, the hydrogen sulfite ion could undergo further reactions. Computational studies can explore the reaction coordinates for these potential decomposition pathways, such as:

Thermal Dissociation: [(CH₃CH₂)₂NH₂]⁺[HSO₃]⁻ → (CH₃CH₂)₂NH + SO₂ + H₂O

Disproportionation/Redox Reactions: The hydrogen sulfite ion can be unstable and participate in redox reactions, although specific pathways for this salt are not well-documented. Studies on related S/N compounds show complex reaction networks can form. pnas.orgchemrxiv.org

By calculating the energies of reactants, products, intermediates, and transition states, computational chemistry provides a powerful, predictive framework for understanding the stability and reactivity of this compound. acs.org

Compound Index

Thermodynamic Predictions of Stability and Equilibrium Constants

The thermodynamic stability of this compound in an aqueous environment is primarily governed by the acid-base equilibrium involving its constituent ions: the diethylammonium cation ([ (CH₃CH₂)₂NH₂]⁺) and the hydrogen sulfite anion (HSO₃⁻). The formation and stability of the salt can be understood by examining the equilibrium constants of the parent base, diethylamine, and the diprotic acid, sulfurous acid (H₂SO₃).

Theoretical and computational chemistry studies provide powerful tools for predicting the stability and thermodynamic properties of such ion pairs. By calculating fundamental parameters like Gibbs free energy of formation (ΔG), interaction energies, and equilibrium constants, researchers can model the behavior of these compounds in various conditions.

Detailed Research Findings

Research into the thermodynamics of amine-acid systems often involves analyzing the individual acid-base properties of the precursors. Diethylamine ((CH₃CH₂)₂NH) is a weak base, and its strength is quantified by its base dissociation constant (Kb) or, more commonly, by the acid dissociation constant (Ka) of its conjugate acid, the diethylammonium ion. libretexts.orgwebassign.net The pKa of the diethylammonium ion is reported to be 11.09. chemeurope.com

Sulfurous acid is a weak diprotic acid formed when sulfur dioxide (SO₂) dissolves in water. It dissociates in two steps, each with its own acid dissociation constant (Ka).

(CH₃CH₂)₂NH + H₂SO₃ ⇌ [(CH₃CH₂)₂NH₂]⁺ + HSO₃⁻

The equilibrium constant (K) for this reaction is large, indicating that the formation of the salt is thermodynamically favorable. This constant can be calculated from the Ka of diethylammonium and the first Ka of sulfurous acid.

Computational models, particularly those using density functional theory (DFT), are employed to investigate the structural and energetic characteristics of compounds formed from the reaction of diethylamine with protic acids. researchgate.net These studies calculate interaction energies and analyze hydrogen bond strengths, which are crucial for the stability of the resulting salt. researchgate.net For instance, quantum chemical computations on similar systems have shown that the formation of ion pairs is a thermodynamically favorable process. acs.org The stability of these clusters is often driven by proton transfer from the acid to the amine. ustc.edu.cn

The following tables summarize the key thermodynamic constants relevant to the stability of this compound and illustrate the type of data generated from computational predictions.

Interactive Data Table: Equilibrium Constants for Related Species

Users can sort the data by clicking on the column headers.

| Species Name | Formula | Type | Equilibrium Constant (at 25 °C) | pKa |

| Diethylammonium | [(CH₃CH₂)₂NH₂]⁺ | Conjugate Acid | Ka = 8.13 x 10⁻¹² | 11.09 chemeurope.com |

| Diethylamine | (CH₃CH₂)₂NH | Weak Base | Kb = 1.29 x 10⁻³ | 2.89 |

| Sulfurous Acid | H₂SO₃ | Diprotic Acid | Ka₁ = 1.54 x 10⁻² | 1.81 |

| Hydrogen Sulfite | HSO₃⁻ | Amphiprotic | Ka₂ = 1.02 x 10⁻⁷ | 7.21 libretexts.org |

Note: The Kb for Diethylamine is calculated using the relationship Kw = Ka * Kb, where Kw is the ion product of water (1.0 x 10⁻¹⁴ at 25°C).

Interactive Data Table: Illustrative Computational Thermodynamic Predictions for Amine-Acid Pair Formation

This table illustrates the typical outputs from computational studies on the formation of an ion pair like this compound. The values are representative and based on findings for similar systems.

| Thermodynamic Parameter | Predicted Value Range | Significance |

| Gibbs Free Energy of Formation (ΔG) | Highly Negative (e.g., -10 to -25 kcal/mol) | Indicates a spontaneous and thermodynamically favorable reaction. researchgate.net |

| Interaction Energy | Strong Negative Value | Quantifies the strength of the interaction between the amine and the acid in the resulting complex. |

| Proton Transfer Barrier | Low | A low energy barrier for the proton moving from the acid to the amine suggests rapid formation of the ion pair. ustc.edu.cn |

| Key Hydrogen Bond Length (N-H···O) | ~1.6 - 1.8 Å | Shorter bond lengths indicate stronger hydrogen bonding and greater stability of the complex. researchgate.net |

These computational predictions are vital for understanding the intrinsic stability of the this compound ion pair, complementing experimental data on equilibrium constants in solution. acs.org

Chemical Reactivity and Reaction Pathways

Acid-Base Behavior and Proton Transfer Dynamics

Diethylamine (B46881) hydrogen sulfite (B76179) is the salt formed from the reaction of a weak base, diethylamine, and a weak acid, sulfurous acid. In aqueous solutions, its behavior is governed by the acid-base equilibria of its constituent ions: the diethylammonium (B1227033) cation ((C₂H₅)₂NH₂⁺) and the hydrogen sulfite anion (HSO₃⁻).

Diethylamine is a secondary amine and acts as a weak base. wikipedia.orgchemicalbook.com The pKa of its conjugate acid, the diethylammonium ion, is 10.98. wikipedia.org This indicates that diethylamine has a strong affinity for protons. researchgate.net The acid-base reactions involving amines are exothermic. In solution, the diethylammonium ion can donate a proton to a base, regenerating diethylamine.

The hydrogen sulfite ion is amphiprotic, meaning it can act as either an acid or a base. The equilibrium between sulfite (SO₃²⁻) and hydrogen sulfite (HSO₃⁻) is dependent on the pH of the solution. At a pH of around 7, both species are present in approximately equal amounts. awt.org In more acidic conditions (pH 4-5), the hydrogen sulfite ion is the predominant species. awt.org

The interaction between diethylamine and various protic acids, including sulfuric acid, has been studied using quantum chemical computations. researchgate.net These studies show that the reaction leads to proton transfer from the acid to the amine, forming an ion pair held together by electrostatic interactions and strong hydrogen bonds. researchgate.net The strength of these hydrogen bonds is a key factor in the stability of the resulting salt. researchgate.net The dynamics of proton transfer in similar systems, such as between amines and sulfuric acid or methanesulfonic acid, are crucial for understanding their clustering and aerosol formation potential in the atmosphere. ustc.edu.cn This proton transfer is a high-speed mechanism. chemmethod.com

Decomposition Mechanisms and Identification of Degradation Products

The stability of diethylamine hydrogen sulfite is influenced by temperature and pressure. In boiler systems, sulfite salts are generally limited to pressures below 1250 psig due to decomposition at high temperatures and in alkaline environments. awt.org Overfeeding of sulfite salts can lead to the formation of sulfur dioxide and hydrogen sulfide (B99878) gases, which can lower the pH of the condensate. awt.org

The degradation of related compounds provides insight into the potential decomposition pathways of this compound. For instance, N,N-diethylhydroxylamine (DEHA), an oxygen scavenger, thermally degrades to form diethylamine and ethylmethylamine. awt.org This suggests that under thermal stress, the diethylamine moiety of this compound could be released.

The degradation of diethanolamine (B148213) (DEA), another amine used in gas treating, can lead to the formation of tris-hydroxyethylethylenediamine (THEED) in the presence of carbon dioxide and high heat. onepetro.orgresearchgate.net While not directly analogous, this highlights the potential for complex degradation pathways for amine-based compounds under industrial conditions. The degradation of DEA is also influenced by the presence of H₂S, with higher concentrations leading to the formation of more heat-stable amine salts and increased corrosion rates. researchgate.net

A study on the decomposition of diethylhydroxylamine (DEHA) indicated that diethylamine is a major degradation product, which can contribute to pH control in condensate systems. awt.org

Reactions with Other Chemical Species and Reagents

Diethylamine, a component of this compound, is a versatile intermediate in chemical synthesis. As a secondary amine, it participates in various reactions. wikipedia.org It can react with:

Acids: Neutralization reactions with acids are exothermic and form salts.

Oxidizing agents: Diethylamine can react with strong oxidizing agents. thermofisher.kr

Aldehydes and Ketones: It can undergo reductive amination with aldehydes and ketones to form tertiary amines. libretexts.org

Ethylene oxide: This reaction produces N,N-diethylaminoethanol, a corrosion inhibitor. wikipedia.org

Nitrous acid and nitrates: Can form N-nitrosamines, which are potent carcinogens.

Carbon dioxide: Diethylamine is used to remove carbon dioxide from natural gas.

Hydrogen sulfide: It is also used to remove hydrogen sulfide from natural gas. The reaction between H₂S and amines like diethanolamine is a rapid proton transfer. chemmethod.comchemmethod.com

Metal ions: Diethylamine can react with various metal salts. For example, with copper(II) chloride, it can form complexes and participate in oxidation-reduction reactions. ajsonline.orgacs.org

The hydrogen sulfite ion can react with hydrogen sulfide in a redox reaction, which is relevant in processes for H₂S removal. google.com

Redox Chemistry and Behavior as a Reducing/Oxidizing Agent

The redox chemistry of this compound is primarily dictated by the sulfite/hydrogen sulfite component. Sulfite and hydrogen sulfite are known reducing agents. awt.org For instance, they can react with dissolved oxygen. awt.org

Diethylamine itself can act as a strong reducing agent in certain contexts, such as in the synthesis of metal sulfide nanoparticles. taylorandfrancis.com It can reduce metal cations to form metal nanoparticles. taylorandfrancis.com However, in the context of this compound, the reducing properties of the sulfite/hydrogen sulfite ion are generally more significant.

The sulfite ion is capable of reducing oxidized forms of iron and copper. awt.org This property is utilized in water treatment applications. The oxidation of hydrogen sulfide by various mechanisms can involve sulfite and thiosulfate (B1220275) as intermediates. nih.gov In biological systems, sulfide quinone oxidoreductase catalyzes the oxidation of hydrogen sulfide, a reaction that prevents the accumulation of toxic H₂S. umich.edu

Applications in Advanced Chemical Systems and Materials Science

Role as a Component in Protic Ionic Liquids and Deep Eutectic Solvents

The reaction between diethylamine (B46881) (DEA) and sulfuric acid (H2SO4) yields a salt that is classified as a protic ionic liquid. researchgate.net These materials are characterized by a network of hydrogen bonds and a degree of proton transfer that dictates their physical and chemical behavior. rsc.orgacs.org The properties of these PILs, such as viscosity, conductivity, and thermal stability, are directly related to the interactions between the diethylammonium (B1227033) cation and the hydrogen sulfate (B86663) anion. researchgate.net

The mechanism of charge transport in protic ionic liquids like diethylamine hydrogen sulfite (B76179) is complex, involving contributions from different modes of ion movement. rsc.org Generally, ion transport can occur via vehicular motion, where the entire ion moves through the liquid, or via a structural reorganization mechanism (Grotthuss-type mechanism), where a proton is transferred through the hydrogen-bond network. rsc.orgresearchgate.net

In diethylmethylamine (a closely related amine) based PILs, studies using Pulsed Field Gradient (PFG) NMR have been employed to determine the diffusivity of the constituent ions and the exchangeable proton. acs.org These studies reveal a correlation between the acidity of the acid used in synthesis and the extent of proton transfer, which in turn influences the transport properties. acs.org The transport properties are also heavily influenced by the extensive hydrogen-bonding network within the liquid, which can create phonon-like modes similar to those observed in liquid water. acs.org The activation energy for proton conduction is a key parameter, representing the minimum energy needed for protons to move between ionic domains. researchgate.net

Table 1: Factors Influencing Ion Transport in Diethylamine-Based Protic Ionic Liquids

| Factor | Description | Impact on Transport | Reference |

| Proton Transfer | The degree of proton transfer from the acid (H₂SO₄) to the base (diethylamine). | A higher degree of proton transfer increases the concentration of free ions, potentially enhancing conductivity. | acs.org |

| Hydrogen Bonding | Extensive H-bond network between the diethylammonium cation and hydrogen sulfate anion. | Facilitates Grotthuss-type proton hopping but can also increase viscosity, hindering vehicular motion. | researchgate.netacs.org |

| Temperature | Increased thermal energy of the system. | Generally increases both vehicular and Grotthuss-type transport, leading to higher conductivity. | researchgate.net |

| Water Content | Presence of water molecules within the PIL matrix. | Can alter the hydrogen bond network and viscosity, often enhancing proton conductivity. | diva-portal.org |

The electrochemical stability window (EW) is a critical property for ionic liquids, as it defines the potential range within which the liquid is stable against oxidation and reduction. This property is crucial for applications in electrochemical devices like batteries and capacitors. diva-portal.org For hydrogen sulfate-based PILs, the electrochemical window is influenced by the cation, the anion, and the electrode material used. diva-portal.org

In studies of similar pyridinium-based hydrogen sulfate PILs, the electrochemical window was determined to be around 2.1 V to 2.3 V on a platinum electrode and 2.3 V to 2.4 V on a gold electrode. diva-portal.org The cathodic limit is typically set by the reduction of the protonated amine cation, while the anodic limit is determined by the oxidation of the hydrogen sulfate anion. diva-portal.org

Ion Transport Mechanisms in Liquid and Gel Phases

Utilization as a Catalyst or Precursor in Organic and Inorganic Transformations

Diethylammonium hydrogen sulfate (DEAHS) has demonstrated significant potential as a catalyst in organic synthesis, prized for its efficiency, reusability, and environmentally friendly characteristics. researchgate.net

As a homogeneous catalyst, DEAHS has been successfully used in the one-pot, solvent-free synthesis of multi-substituted imidazoles. researchgate.net In a four-component cyclocondensation reaction, DEAHS acts as a Brønsted acidic ionic liquid catalyst, leading to excellent product yields (averaging 86%) in shorter reaction times compared to traditional methods. researchgate.net A key advantage of this protocol is the ease of work-up and the ability to reuse the catalyst without significant loss of activity. researchgate.net

While direct examples of its use in heterogeneous catalysis are less common, the principle of using amine salts for catalysis is well-established. google.com The salt could potentially be immobilized on a solid support to create a heterogeneous catalyst system.

The catalytic activity of diethylammonium hydrogen sulfate in reactions like imidazole (B134444) synthesis stems from its Brønsted acidity. researchgate.net The protonated diethylammonium cation can act as a proton donor, activating reactants and facilitating key steps in the reaction mechanism. For instance, it can protonate carbonyl groups, making them more susceptible to nucleophilic attack. The ionic liquid medium itself can also play a role by stabilizing charged intermediates and transition states.

In other contexts, such as the oxidation of sulfides, the diethylamine moiety itself can act as a catalyst. researchgate.net In combination with an oxidant like Oxone, diethylamine can facilitate the selective oxidation of sulfides to sulfoxides or sulfones. researchgate.net The mechanism involves the amine influencing the reaction pathway, potentially preventing overoxidation by stabilizing the sulfoxide (B87167) product through hydrogen bonding. researchgate.net

Homogeneous and Heterogeneous Catalysis

Integration into Proton Exchange Membranes for Electrochemical Devices (e.g., Fuel Cells)

A significant application of diethylamine hydrogen sulfite is its use as a dopant in polymer membranes for medium and high-temperature proton exchange membrane fuel cells (PEMFCs). dntb.gov.uajst.go.jpcsic.es These fuel cells require membranes that can conduct protons efficiently at temperatures above 100°C without humidification. csic.es

Composite hybrid membranes have been fabricated using Polybenzimidazole (PBI) and this compound (referred to as DESH or diethlyamine bisulphate/sulphate). researchgate.netdntb.gov.ua The ionic liquid is incorporated into the PBI polymer matrix, where it serves as the primary proton conductor. researchgate.net Fourier-transform infrared spectroscopy (FTIR) analysis has shown that the ionic liquid does not chemically alter the PBI structure but is physically entrapped within it. researchgate.net

These PBI/DESH composite membranes exhibit good thermal stability, up to 290–300°C, and their proton conductivity increases with both temperature and the amount of ionic liquid doping. researchgate.net At 145°C, conductivity values ranging from 1.6 to 10.4 mS/cm have been reported, depending on the composition. researchgate.net The activation energy for proton transport in these membranes is a key performance metric. researchgate.net However, a challenge identified in these systems is the potential for the ionic liquid to migrate towards the cathode under fuel cell operating conditions due to electro-osmotic drag. csic.es

Table 2: Performance of PBI/Diethylamine Hydrogen Sulfite (DESH) Composite Membranes

| Membrane Composition | Doping Level | Operating Temperature (°C) | Proton Conductivity (mS/cm) | Thermal Stability (°C) | Reference |

| PBI/xDESH | Variable | 145 | 1.6 - 10.4 | 290 - 300 | researchgate.net |

| PBI/DESH | Not specified | > 100 | - | - | dntb.gov.uajst.go.jpcsic.es |

Membrane Fabrication and Characterization

This compound (often referred to in literature as diethlyamine bisulphate/sulphate or DESH) has been successfully incorporated into polymer matrices to create composite hybrid membranes for applications such as high-temperature proton exchange membrane fuel cells. researchgate.netresearchgate.net A common method for fabricating these membranes is the solution casting technique. researchgate.net In this process, a polymer, such as poly-2,2'-(m-phenylene)-5,5'-bibenzimidazole (PBI), is dissolved in a suitable solvent, and a measured amount of the this compound ionic liquid is added to the solution. This mixture is then cast onto a surface and the solvent is evaporated, leaving a thin, flexible composite membrane.

Characterization of these PBI/DESH composite membranes has been carried out using various analytical techniques. Fourier-transform infrared spectroscopy (FTIR) studies have shown that the fundamental structure of the PBI polymer is not altered by the inclusion of the ionic liquid. researchgate.net The results indicate that the ionic liquid has a weak interaction with the PBI backbone and remains largely free within the polymer structure, which is a crucial factor for enabling ionic conduction. researchgate.net The membranes are fabricated with varying composition ratios of PBI to DESH to optimize their performance characteristics. researchgate.netresearchgate.net

Proton Conductivity Mechanisms within Materials

Proton conductivity is a critical property for materials used in proton exchange membranes (PEMs). The transport of protons through a membrane can occur via two primary mechanisms: the Grotthuss mechanism and the vehicle mechanism. The Grotthuss mechanism, or proton hopping, involves the transfer of a proton along a hydrogen-bonded network. nih.gov The vehicle mechanism involves the diffusion of protons as part of a larger molecule, such as the hydronium ion (H₃O⁺), which acts as a carrier or "vehicle". mpg.de

In composite membranes containing this compound, such as the PBI/DESH system, the Grotthuss mechanism is considered dominant. nih.gov This is supported by calculations of the activation energy (Ea) for proton conduction, which are typically in the range of 14 to 40 kJ/mol for this mechanism. nih.gov The presence of the ionic liquid creates new proton transfer pathways through the formation of hydrogen-bonding networks with the N-H groups of the PBI polymer. nih.gov

Research has demonstrated that these composite membranes can achieve significant proton conductivity, often exceeding 0.01 S/cm, under high-temperature and low-humidity conditions. researchgate.net However, a challenge identified in these systems is the potential migration of the ionic liquid toward the cathode under an electric field (electro-osmotic drag), which can affect the long-term stability and performance of the device. csic.es

| Membrane Composition | Temperature (°C) | Conductivity (mS/cm) | Condition |

|---|---|---|---|

| Pure PBI (doped) | 180 | 16.7 | Anhydrous |

| PBI with 0.5 wt. % SGO (doped) | 180 | 23.8 | Anhydrous |

| PBI/xDESH | >140 | >10 | Low Humidity |

Applications in Advanced Gas Separation and Absorption Technologies (Focus on Chemical Engineering Principles)

Aqueous solutions of amines are central to a class of gas separation technologies known as "amine scrubbing" or "gas sweetening". wikipedia.org These processes are designed to remove acidic gases, primarily hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂), from industrial gas streams in natural gas processing plants, oil refineries, and chemical plants. wikipedia.org While various alkanolamines are used, diethylamine (DEA) is among the secondary amines employed for this purpose. wikipedia.orgcore.ac.uk The process relies on a reversible chemical reaction between the amine and the acid gas, where the amine solution acts as a selective absorbent.

Mechanism of Absorption and Regeneration

The core of an amine treating process consists of two main units: an absorber and a regenerator (or stripper). wikipedia.org

Regeneration: The "rich" amine solution, now laden with the absorbed acid gas, is pumped from the absorber to the regenerator. In the regenerator, the process is reversed. By increasing the temperature of the solution, typically through heating in a reboiler, the chemical bonds of the salt are broken. tandfonline.comgoogle.com This thermal decomposition releases the captured H₂S as a concentrated gas stream, which can be further processed (e.g., in a Claus plant to produce elemental sulfur). kinampark.com The "lean" amine solution, now regenerated, is cooled and recycled back to the absorber, creating a continuous closed-loop system. tandfonline.com

Solvent Design and System Optimization

Selective Absorption: In many applications, it is desirable to selectively remove H₂S while leaving CO₂ in the gas stream. kinampark.com Solvent design plays a crucial role here. Physical solvents often exhibit higher selectivity for H₂S over CO₂. kinampark.com By carefully selecting solvent blends and optimizing operating conditions (pressure and temperature), the process can be tailored to meet specific purification requirements, such as producing an H₂S-rich stream suitable for a Claus plant. kinampark.com

Tunable Solvent Systems: Modern solvent design increasingly focuses on creating "tunable" systems. Deep eutectic solvents (DESs), for example, can be tuned by altering their constituent hydrogen bond donors and acceptors. doi.org While distinct from simple amine solutions, the principle of tunability is applied to amine systems through the use of activators or promoters. For instance, adding a small amount of a highly reactive primary amine like monoethanolamine (MEA) to a tertiary amine like N-methyldiethanolamine (MDEA) can increase the reaction rate while maintaining lower regeneration energy. tandfonline.com

| Solvent System | Type | Key Advantage/Feature |

|---|---|---|

| Aqueous DEA | Chemical | Effective removal of H₂S due to high reactivity. wikipedia.org |

| Aqueous MDEA | Chemical (Tertiary Amine) | Higher selectivity for H₂S over CO₂, lower regeneration energy than primary/secondary amines. tandfonline.com |

| DEA in Methanol/Water | Hybrid (Chemical/Physical) | Methanol improves diffusivity and solubility of acid gases. aidic.it |

| MDEA + AEEA + NMP | Hybrid (Ternary Blend) | Significantly reduces reboiler duty (regeneration energy) compared to single amines. mdpi.com |

Emerging Research Directions and Future Challenges

Development of Novel Analytical Methodologies for In-Situ Monitoring

The transient nature of chemical processes, particularly in industrial settings like flue-gas desulfurization or natural gas sweetening where diethylamine (B46881) hydrogen sulfite (B76179) is relevant, necessitates the development of analytical methods capable of real-time, in-situ monitoring. Off-line analysis is often insufficient as the chemical composition, such as the concentration of labile intermediate species, can change between sampling and measurement. spectroscopyonline.com Future progress hinges on robust sensors and spectroscopic techniques that can operate directly within complex reaction mixtures.

A significant area of development is the use of Raman spectroscopy. azom.com This technique is well-suited for monitoring amine-based scrubbing processes because water is a weak Raman scatterer, and distinct spectral signatures can be identified for the free amine, the protonated amine (diethylammonium), and various sulfur species. azom.comazom.com Researchers have demonstrated that handheld Raman analyzers can be used as a rapid quality control tool to check amine strength and monitor the composition of "rich" (gas-loaded) and "lean" (regenerated) amine solutions. azom.com Recent work on H2S scavenging reactions has successfully used Raman spectroscopy to monitor the decrease in bisulfide (HS⁻) concentration over time in real-time. nih.gov The development of chemometric models alongside spectroscopic data allows for the quantitative analysis of multiple components simultaneously. aau.dk

Electrochemical sensors represent another promising frontier for in-situ monitoring. While individual sensors for sulfites and amines exist, the challenge lies in creating a sensor that can operate reliably in the complex matrix of an industrial scrubber. in-situ.commdpi.comresearchgate.net Research is focusing on novel electrode materials to enhance sensitivity and selectivity. For instance, modified glassy carbon electrodes and electrodes based on carbon nanotubes with ionic liquid binders are being explored for sulfite detection. mdpi.comresearchgate.net For amines, molecularly imprinted polymers (MIPs) are being used to create highly selective and sensitive electrochemical sensors. nih.gov Future methodologies may involve arrays of sensors or multi-modal systems, such as combining electrochemical data with Surface-Enhanced Raman Spectroscopy (SERS), which uses functionalized metallic nanoparticles to dramatically amplify the Raman signal of adsorbed molecules, enabling detection at very low concentrations. google.com

A summary of emerging in-situ monitoring techniques is presented below.

| Technique | Principle | Application for Diethylamine Hydrogen Sulfite System | Key Advantage | Reference(s) |

| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing a structural fingerprint of molecules. | Real-time monitoring of amine, protonated amine, and bisulfite concentrations in gas scrubbing solutions. | Non-destructive, water is a weak scatterer, suitable for aqueous systems, fiber-optic probes allow for remote in-situ measurements. | azom.comazom.comnih.govaau.dk |

| Electrochemical Sensors | Measurement of an electrical property (e.g., current, potential) that arises from a chemical reaction at an electrode surface. | Detection of sulfite/bisulfite and diethylamine concentrations in process streams. | High sensitivity, potential for miniaturization and low cost. | mdpi.comnih.gov |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces or nanoparticles. | Trace detection of amine species in complex mixtures, such as refinery effluent streams. | Extremely high sensitivity, capable of detecting down to ppm levels. | google.com |

| Microsensors | Miniaturized sensors designed to measure chemical concentrations in microenvironments. | Profiling of H₂S and sulfate (B86663) concentrations within biofilms or at interfaces. | High spatial resolution, allows for understanding of micro-scale chemical gradients. | nih.gov |

Expansion of Theoretical Models for Complex Reaction Environments

To optimize and design new processes involving this compound, a deep understanding of its reaction kinetics and thermodynamics is essential. Computational chemistry provides powerful tools to investigate molecular behavior and reaction mechanisms at a level of detail that is often inaccessible through experiments alone. openaccessjournals.com The expansion of theoretical models allows researchers to simulate complex reaction environments, from atmospheric aerosols to high-pressure industrial reactors. nextmol.comyoutube.com

One major area of research is the use of quantum chemical methods, such as Density Functional Theory (DFT), to study the fundamental interactions. stackexchange.com DFT calculations have been employed to investigate the role of amines in facilitating the hydration of sulfur dioxide (SO₂), the precursor to the hydrogen sulfite ion. researchgate.net Studies on analogues like methylamine (B109427) and dimethylamine (B145610) show that amines can significantly lower the energy barrier for SO₂ hydration compared to the uncatalyzed reaction, making the formation of the amine-bisulfite ion pair energetically favorable. researchgate.net High-level quantum calculations are also used to explore the subsequent oxidation of these species, for instance, showing that monoethanolamine can facilitate the conversion of atmospheric SO₂ to sulfate, a key component in aerosol formation. mdpi.com

These quantum mechanical insights are used to build more comprehensive kinetic models. researchgate.net By calculating the free energies of reactants, transition states, and products, researchers can predict reaction rate constants and understand how they are affected by temperature and pressure. acs.orgstanford.edu For example, a novel kinetic model for H₂S scavenging by MEA-triazine was developed based on in-situ Raman and NMR data, which included reaction equilibria and irreversible reaction steps, assuming first-order kinetics with respect to the reactants. aau.dk

Molecular Dynamics (MD) simulations offer another layer of understanding by modeling the behavior of molecules over time. nextmol.com This allows for the study of solvent effects, diffusion, and the self-aggregation of molecules, which are crucial in real-world systems. For instance, MD simulations of hydrated amine-bisulfite products have shown that these complexes can self-aggregate into larger clusters, potentially acting as nuclei for new particle formation in the atmosphere. researchgate.net

| Modeling Technique | Description | Application to this compound System | Insights Gained | Reference(s) |

| Density Functional Theory (DFT) | A quantum mechanical method to compute the electronic structure of many-body systems. | Calculating reaction energies and barriers for SO₂ hydration assisted by diethylamine; predicting pKa values. | Amines lower the energy barrier for SO₂ hydration; provides thermodynamic data for process models. | researchgate.netacs.org |

| Ab Initio Methods | Quantum chemistry methods based on first principles, without empirical parameters. | Investigating gas-phase reactions, such as the oxidation of SO₂ by sulfate radical anions. | Provides highly accurate data on reaction pathways and kinetics for atmospheric and combustion models. | researchgate.net |

| Molecular Dynamics (MD) | Computer simulation method for analyzing the physical movements of atoms and molecules. | Simulating the aggregation of amine-bisulfite complexes in aqueous environments. | Understanding of new particle formation, solvent effects, and the structure of the reaction medium. | researchgate.net |

| Kinetic Modeling | Mathematical modeling of chemical reaction rates. | Building comprehensive models for H₂S and SO₂ scrubbing processes based on elementary reaction steps. | Prediction of process efficiency under various operating conditions; optimization of scrubber design. | aau.dkresearchgate.net |

Exploration of Sustainable and Eco-Friendly Applications

The primary large-scale application related to this compound is in amine gas treating, or "gas sweetening." gazpack.nl This process is crucial for removing acidic gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) from natural gas and industrial emissions. alliedeq.comarcjournals.org The reaction of the alkaline amine solution with H₂S is a key step. This application is increasingly viewed through the lens of sustainability, as it is a critical technology for reducing air pollution and enabling the use of cleaner-burning fuels. alliedeq.com

The drive for sustainability in this area focuses on several key aspects:

Waste Minimization: Improving the efficiency and stability of the amine solution reduces the need for replacement and disposal, minimizing chemical waste.

Greener Alternatives: While amine scrubbing is an established technology, the field is also exploring even more eco-friendly alternatives. Biological H₂S scrubbers, which use sulfur-oxidizing bacteria like Thiobacillus to convert H₂S into sulfate, represent a chemical-free approach. greenenvomethane.comwaterleau.com Other methods, such as adsorption on activated carbon (which can be regenerated) or iron oxides, are also being developed as sustainable options. sulfilogger.comchemicalproductsokc.com

Sustainable Synthesis: The principles of green chemistry are also being applied to the synthesis of products that use diethylamine. For example, student-led research has demonstrated a greener synthesis of the anesthetic lidocaine (B1675312) by replacing a large excess of diethylamine with a recyclable inorganic base and using a more environmentally benign solvent. diva-portal.org

The use of diethylamine and sulfur compounds as corrosion inhibitors in industrial settings also contributes to sustainability by extending the lifetime of equipment and preventing leaks, which can have significant environmental and economic costs. scienceweb.uzresearchpublish.com

Investigation of Derivatives and Analogues for Enhanced Functionality

The chemical structure of this compound, or more specifically its constituent parts, serves as a versatile platform for synthesizing a wide range of derivatives and analogues with enhanced and specialized functionalities.

A major area of investigation is the synthesis of thioamides . The reaction of an amine, elemental sulfur, and a carbonyl compound or nitrile is a fundamental transformation. mdpi.com The use of diethylamine and a sulfur source (conceptually related to the components of this compound) can produce N,N-diethylthioamides. These reactions are being optimized to be cleaner and more efficient, for example, through catalyst-free and solvent-free methods. mdpi.com Thioamides are valuable intermediates and are recognized as important pharmacophores in drug discovery due to their unique hydrogen bonding properties and bioisosterism with amides. researchgate.net Further reactions of thioamides can lead to even more complex functionalized molecules like thioimidates and various sulfur- and nitrogen-containing heterocycles. nih.govchim.it

Another critical application is the development of corrosion inhibitors . Compositions containing both nitrogen compounds like diethylamine and sulfur-containing compounds are effective at protecting steel and other metals from corrosion, particularly in the harsh environments of oil and gas fields where H₂S and CO₂ are present. google.comsci-hub.semdpi.com The amine component helps the molecule adsorb onto the metal surface, while the sulfur atom can play a role in stabilizing the protective film. researchpublish.com Research focuses on designing new inhibitor molecules with higher efficiency and better performance in high-temperature and high-pressure conditions.

Furthermore, diethylamine serves as a key building block for creating analogues with enhanced biological or material properties. By reacting diethylamine with other molecules, its properties can be fine-tuned. For example:

N-substituted phenoxazines have been synthesized by reacting various secondary amines, including diethylamine, with N-(chloroalkyl)phenoxazines. These derivatives were shown to be potent modulators of multidrug resistance in cancer cells, with the diethylamine-containing analogue demonstrating significant activity. nih.gov

In the development of new anesthetics, derivatives of lidocaine were created by replacing the diethylamine moiety with other amine structures, such as aminobenzothiazoles, leading to compounds with potentially improved analgesic properties. nih.gov

Diethylamine is a precursor in the production of N,N-diethylaminoethanol, which is widely used as a corrosion inhibitor in water treatment systems.

This research highlights a clear trend: by using the diethylamine structure as a modifiable scaffold and leveraging its reactivity with sulfur compounds, scientists can create a diverse array of molecules with tailored functions for medicine, materials science, and industry.

Q & A

Basic Research Questions

Q. How can diethylamine hydrogen sulfite be synthesized and characterized in laboratory settings?

- Methodological Answer : this compound can be synthesized by reacting diethylamine with sulfur dioxide in aqueous media, analogous to the preparation of sodium hydrogen sulfite (e.g., adding SO₂ to a sodium sulfite suspension ). Characterization should include spectroscopic techniques (e.g., FTIR for functional groups like S-O bonds) and titration to quantify sulfite content. Stability under varying pH and temperature should be assessed using kinetic studies .

Q. What safety protocols are essential when handling this compound in experimental setups?

- Methodological Answer : Due to its corrosive nature (common to sulfites ), use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. Monitor workplace exposure limits for sulfite derivatives (e.g., <1 ppm for SO₂). Emergency protocols should include neutralization with weak bases (e.g., sodium bicarbonate) and immediate rinsing of affected skin/eyes .

Q. What spectroscopic techniques are recommended for analyzing this compound stability under varying conditions?

- Methodological Answer : UV-Vis spectroscopy can track sulfite oxidation to sulfate (absorbance at 220–280 nm ). Nuclear magnetic resonance (NMR) can monitor structural changes in organic components (e.g., diethylamine). For real-time stability, combine these with pH-stat systems to correlate degradation kinetics with environmental conditions .

Advanced Research Questions

Q. How does pH influence the speciation and reactivity of this compound in aqueous solutions?

- Methodological Answer : Sulfite species (HSO₃⁻, SO₃²⁻, SO₂) exist in pH-dependent equilibrium (pKa₁ = 1.8, pKa₂ = 7.2 ). At pH >7, SO₃²⁻ dominates, enhancing nucleophilic reactivity but increasing oxidation susceptibility. Experimental design should buffer solutions at target pH (e.g., phosphate buffers) and use ion chromatography to quantify species distribution .

Q. How can electrochemical biosensors be optimized for detecting sulfite derivatives in complex biological matrices?

- Methodological Answer : Co-immobilize sulfite oxidase with cytochrome c on carbon electrodes to enhance electron transfer . Calibrate using standard additions in diluted samples (e.g., wine or plasma) to mitigate matrix effects. Validate specificity by comparing signals before/after enzymatic sulfite elimination (e.g., using sulfite oxidase and catalase ).

Q. What genetic factors affect microbial tolerance to sulfite compounds, and how can this inform experimental design?

- Methodological Answer : Genes like RTS1 (regulating sulfite reductase) and KSP1 influence sulfite tolerance . Use knockout strains (e.g., RTS1 deletion mutants) to study hyperproduction of hydrogen sulfide. Transcriptomic profiling under sulfite stress can identify resistance pathways, guiding the selection of microbial models for toxicity assays .

Q. What are the challenges in accurately quantifying sulfite levels in biological fluids, and how can they be mitigated?

- Methodological Answer : Sulfite rapidly oxidizes or equilibrates with SO₂/HSO₃⁻, requiring immediate sample freezing and anaerobic handling . Avoid dipstick tests (prone to false positives from thiol-containing drugs ). Use HPLC with electrochemical detection or enzymatic assays (e.g., sulfite oxidase-coupled colorimetry) for precision .

Q. How do competing oxidation pathways of sulfite species impact their environmental remediation efficiency?

- Methodological Answer : In remediation (e.g., PFOS degradation), SO₃²⁻ generates hydrated electrons (e⁻) at pH >9, but competing reactions (e.g., BrO₃⁻ reduction) dominate at lower pH . Optimize by adjusting pH and dissolved oxygen levels. Monitor sulfate/sulfite ratios via ion chromatography to quantify pathway efficiency .

Data Contradictions and Resolution

- Contradiction : Sulfite quantification methods vary in reliability (e.g., dipstick false positives vs. HPLC accuracy ).

- Resolution : Cross-validate results using multiple techniques (e.g., enzymatic assays + HPLC) and report measurement uncertainties.

- Contradiction : pH effects on sulfite reactivity (e.g., SO₃²⁻ dominance at high pH enhances reduction but increases oxidation susceptibility ).

- Resolution : Conduct controlled experiments across pH gradients to identify optimal conditions for specific applications (e.g., pH 8–9 for reductive degradation ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.